4,5-Diamino-o-anisic acid

Overview

Description

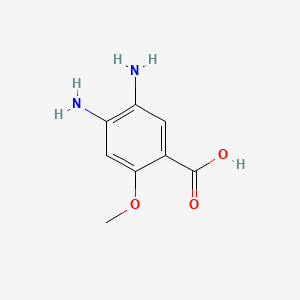

4,5-Diamino-o-anisic acid is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

4,5-Diamino-o-anisic acid, also known as 2-methoxy-5,6-diaminobenzoic acid, features a methoxy group and two amino groups on the benzene ring. This unique structure contributes to its biological activity, making it a valuable compound in research.

Pharmaceutical Applications

-

Antimicrobial Activity

- Overview : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

- Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against multi-drug-resistant strains of bacteria, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Staphylococcus aureus .

-

Anti-inflammatory Effects

- Overview : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways effectively.

- Case Study : In murine models of arthritis, administration of this compound led to a significant reduction in paw swelling and histological signs of inflammation compared to control groups .

-

Cancer Treatment

- Overview : There is emerging evidence supporting the use of this compound in cancer therapy.

- Case Study : In vitro studies have shown that this compound induces apoptosis in cancer cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment .

Biochemical Applications

-

Protein Cross-linking Inhibition

- Overview : The compound has potential applications in preventing protein cross-linking associated with aging and diabetes-related complications.

- Research Findings : Studies indicate that compounds like this compound can inhibit the formation of advanced glycation end products (AGEs), which are implicated in various age-related diseases .

- Food Preservation

Data Tables

Properties

CAS No. |

59338-91-9 |

|---|---|

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

4,5-diamino-2-methoxybenzoic acid |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,9-10H2,1H3,(H,11,12) |

InChI Key |

LYFZXIXVTGAHSZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)N)N |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.